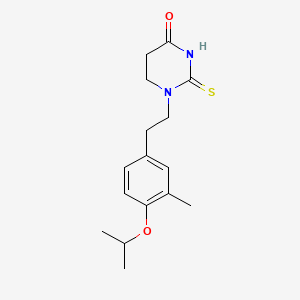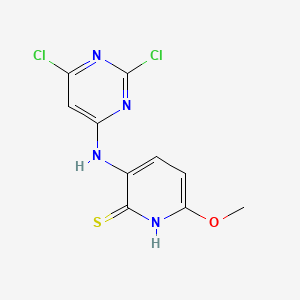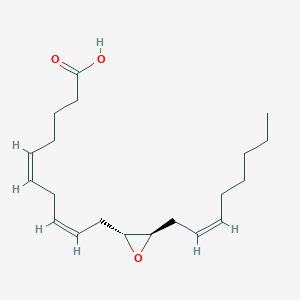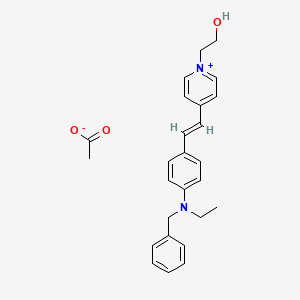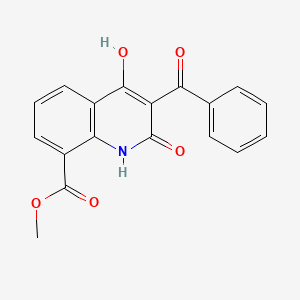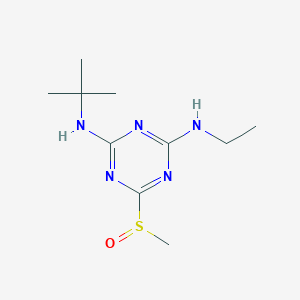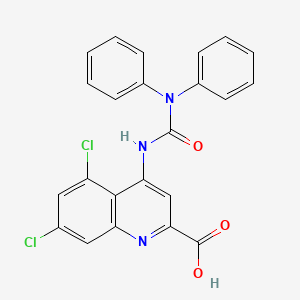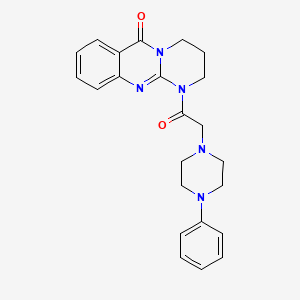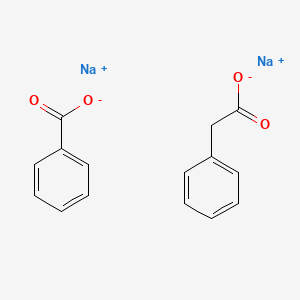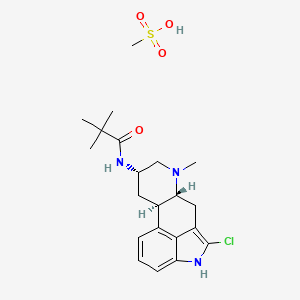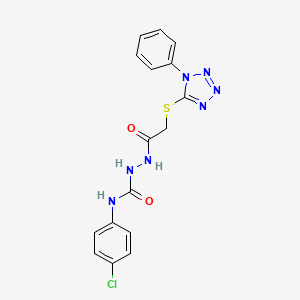
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indan ring system substituted with a p-toluenesulphonamido group and a butyric acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indan ring system, followed by the introduction of the p-toluenesulphonamido group through sulfonation and subsequent amination reactions. The final step involves the formation of the butyric acid moiety through a series of oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, with careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated reaction monitoring systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulphonamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The indan ring system may interact with hydrophobic pockets in receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
4-(2-p-Toluenesulphonamido-indan-5-yl)-4-oxobutyric acid derivatives: These compounds have similar structures but with different substituents on the indan ring or the butyric acid moiety.
Indan-based sulphonamides: Compounds with an indan ring system and a sulphonamide group, but different functional groups attached to the ring.
Uniqueness
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
114149-35-8 |
|---|---|
分子式 |
C20H21NO5S |
分子量 |
387.5 g/mol |
IUPAC名 |
4-[2-[(2-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H21NO5S/c1-13-4-2-3-5-19(13)27(25,26)21-17-11-14-6-7-15(10-16(14)12-17)18(22)8-9-20(23)24/h2-7,10,17,21H,8-9,11-12H2,1H3,(H,23,24) |
InChIキー |
MFJJKVJKVBKULO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2CC3=C(C2)C=C(C=C3)C(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


